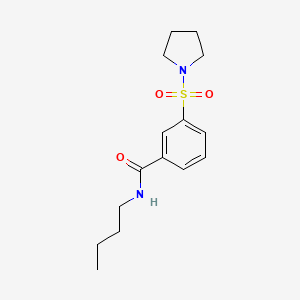
3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione, also known as CP-466722, is a small molecule inhibitor of the mitotic checkpoint kinase Mps1. It has been identified as a potential anticancer agent due to its ability to disrupt the mitotic checkpoint and induce mitotic catastrophe in cancer cells.
作用機序
Mps1 is a kinase that plays a key role in the mitotic checkpoint. It is responsible for monitoring the attachment of chromosomes to the spindle apparatus during cell division. If a chromosome is not properly attached, Mps1 activates the checkpoint, which stops the cell cycle and allows time for the error to be corrected. 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione inhibits Mps1, which leads to the activation of the checkpoint and the induction of mitotic catastrophe.
Biochemical and Physiological Effects:
3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione has been shown to have several biochemical and physiological effects. It induces mitotic catastrophe, which leads to cell death. It also disrupts the mitotic checkpoint, which can cause chromosomal instability and aneuploidy. 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione has been shown to have minimal effects on normal cells, indicating that it may be a selective anticancer agent.
実験室実験の利点と制限
One advantage of 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione is its selectivity for cancer cells. This makes it a potentially promising anticancer agent. However, one limitation is that it has poor solubility, which can make it difficult to work with in lab experiments. Additionally, 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione has not been extensively studied in vivo, so its efficacy and safety in animal models are not well understood.
将来の方向性
There are several future directions for research on 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione. One area of interest is the development of more potent analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione in combination with other anticancer agents to determine if it has synergistic effects. Additionally, more research is needed to understand the safety and efficacy of 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione in animal models and ultimately in human clinical trials.
In conclusion, 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione is a promising anticancer agent that works by disrupting the mitotic checkpoint and inducing mitotic catastrophe in cancer cells. While it has some limitations, such as poor solubility, it has the potential to be a selective and effective anticancer agent. Further research is needed to fully understand its mechanism of action and to develop more potent analogs with improved solubility and pharmacokinetic properties.
合成法
The synthesis of 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione has been described in several research articles. The most common method involves the reaction of 3-chloro-1-(3-chlorophenyl)-4-hydroxy-1H-pyrrole-2,5-dione with morpholine in the presence of a base such as potassium carbonate or sodium hydride. The resulting product is then purified by column chromatography to obtain pure 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione.
科学的研究の応用
3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione works by disrupting the mitotic checkpoint, which is a crucial mechanism that ensures proper chromosome segregation during cell division. By inhibiting Mps1, 3-chloro-1-(3-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione induces mitotic catastrophe, which leads to cell death.
特性
IUPAC Name |
3-chloro-1-(3-chlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c15-9-2-1-3-10(8-9)18-13(19)11(16)12(14(18)20)17-4-6-21-7-5-17/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIBEPLMHZSRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3-chlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5789702.png)
![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5789721.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)


![3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5789763.png)
